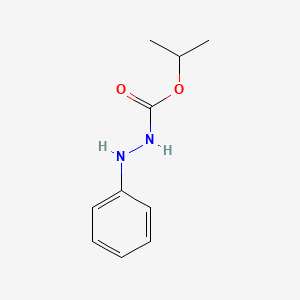
5-(ブロモメチル)-2-フェニル-4,5-ジヒドロ-1,3-オキサゾール
概要
説明
5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole: is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a bromomethyl group at the 5-position and a phenyl group at the 2-position of the oxazole ring
科学的研究の応用
Chemistry: 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the interactions of oxazole derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of new drugs. Oxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate for the synthesis of polymers and other advanced materials .
作用機序
Target of Action
Bromomethyl compounds have been known to interact with various proteins and enzymes, influencing their function .
Mode of Action
Bromomethyl compounds are often involved in cross-coupling reactions, such as the suzuki–miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which can lead to significant changes in the structure and function of target molecules .
Biochemical Pathways
It’s worth noting that bromomethyl compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall therapeutic potential .
Result of Action
The compound’s potential to form carbon-carbon bonds via cross-coupling reactions could lead to significant structural modifications in target molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 2-phenyl-4,5-dihydro-1,3-oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced oxazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted oxazoles with various functional groups.
- Oxidized derivatives such as carboxylic acids.
- Reduced oxazole derivatives.
類似化合物との比較
2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazole: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)-2-phenyl-4,5-dihydro-1,3-oxazole: Similar structure but with a chloromethyl group, which may exhibit different reactivity and biological activity.
Uniqueness: The presence of the bromomethyl group in 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole imparts unique reactivity, making it a versatile intermediate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles distinguishes it from other similar compounds .
特性
IUPAC Name |
5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJXTUWFCKWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)C2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326591 | |
| Record name | 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99057-83-7 | |
| Record name | 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B1619209.png)








